

Spectroscopic Profile of 3-Phenoxyphenylacetonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-Phenoxyphenylacetonitrile

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This technical guide provides an in-depth analysis of the spectroscopic data for **3-Phenoxyphenylacetonitrile**, a compound of interest in various chemical and pharmaceutical research fields. The document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and logical workflow diagrams.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of **3-Phenoxyphenylacetonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.40 - 7.20	m	5H	Ar-H (Phenoxy group)
7.15 - 6.95	m	4H	Ar-H (Phenylacetonitrile group)
3.75	s	2H	-CH ₂ -CN

Source: Spectrum obtained from Sigma-Aldrich, as referenced by PubChem.[\[1\]](#)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
157.5	Ar-C (C-OAr)
156.9	Ar-C (C-OAr)
131.9	Ar-C
130.2	Ar-C
129.8	Ar-C
124.2	Ar-C
120.0	Ar-C
119.2	Ar-C
117.8	-CN
23.2	-CH ₂ -

Source: Spectrum obtained from Sigma-Aldrich, as referenced by PubChem.[\[1\]](#)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060 - 3040	Medium	Aromatic C-H Stretch
2250	Strong	C≡N Stretch (Nitrile)
1580, 1480	Strong	Aromatic C=C Bending
1240	Strong	Aryl-O-Aryl Asymmetric Stretch
1160	Strong	Aryl-O-Aryl Symmetric Stretch

Source: Gas-phase FTIR spectrum from the NIST/EPA Gas-Phase Infrared Database.[2]

Mass Spectrometry (MS)

m/z	Relative Abundance (%)	Assignment
209	100	[M] ⁺ (Molecular Ion)
180	20	[M - HCN] ⁺
152	30	[M - C ₆ H ₅] ⁺
77	40	[C ₆ H ₅] ⁺
51	25	[C ₄ H ₃] ⁺

Source: GC-MS data from the NIST Mass Spectrometry Data Center, as referenced by PubChem.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

NMR Spectroscopy

Sample Preparation: A sample of **3-Phenoxyphenylacetonitrile** (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

- ^1H NMR: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer. A standard single-pulse experiment is performed with a 90° pulse width. Data is acquired over a spectral width of 0-10 ppm.
- ^{13}C NMR: Spectra are recorded on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. Data is acquired over a spectral width of 0-200 ppm.

Data Processing: The raw free induction decay (FID) signal is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, a small amount of **3-Phenoxyphenylacetonitrile** is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

Alternatively, for a liquid sample or a solution, a thin film is cast between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition: An FTIR spectrometer is used to acquire the spectrum. The sample is placed in the instrument's sample compartment, and a background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample spectrum is then recorded, typically over a range of $4000\text{-}400\text{ cm}^{-1}$.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the separated molecules are ionized, typically using electron ionization (EI) at 70 eV.

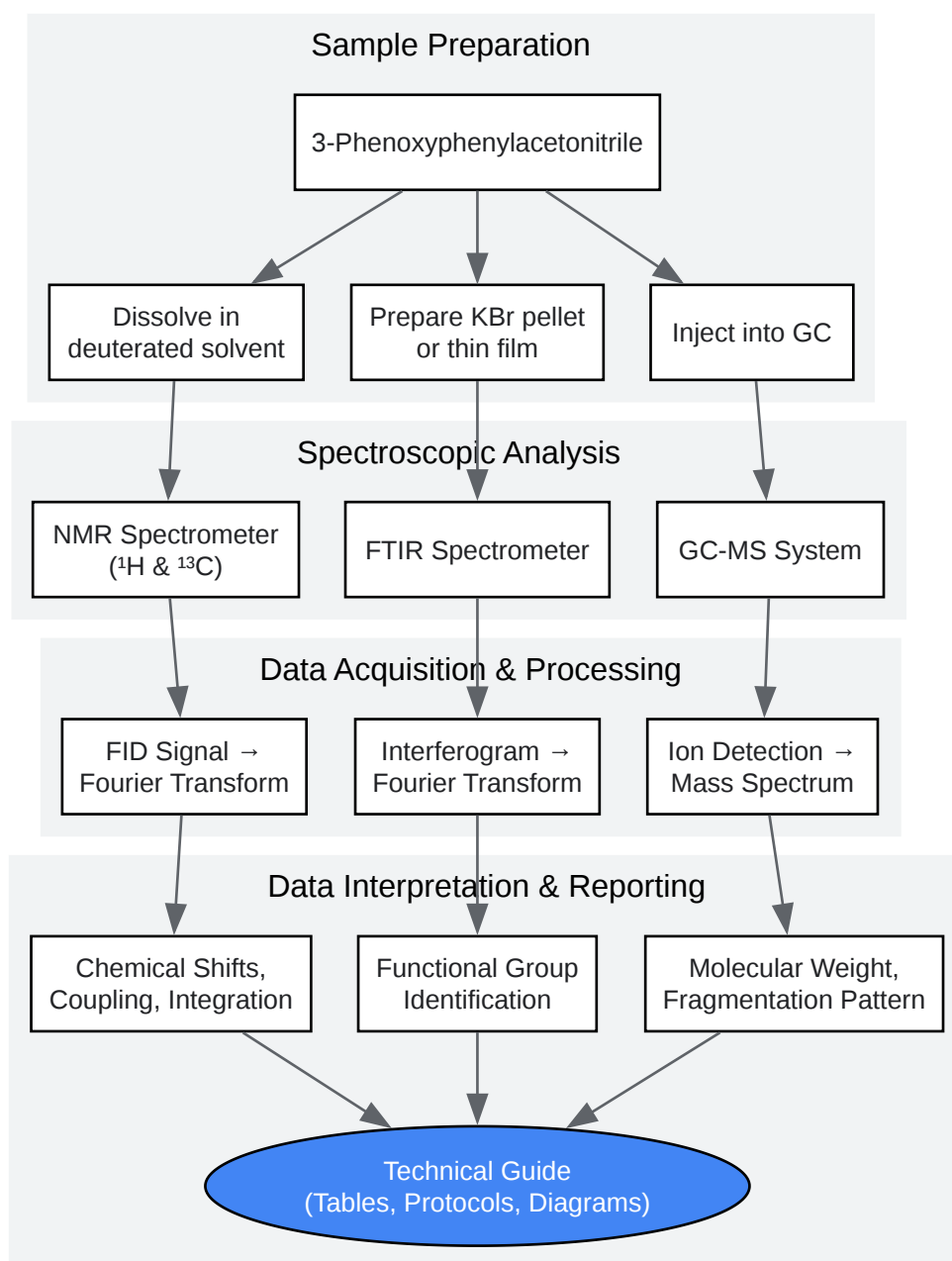
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

The detector records the abundance of each ion at a specific m/z value.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a chemical compound like **3-Phenoxyphenylacetonitrile**.



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Caption: Workflow for Spectroscopic Analysis of **3-Phenoxyphenylacetonitrile**.

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References

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